molecular formula C13H17FN2 B8291689 6-Fluoro-3-(1-isopropylamino)ethylindole

6-Fluoro-3-(1-isopropylamino)ethylindole

Cat. No.: B8291689
M. Wt: 220.29 g/mol
InChI Key: ZWVOZLMDIANBML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Fluoro-3-(1-isopropylamino)ethylindole is a fluorinated indole derivative characterized by a fluoro substituent at the 6-position of the indole ring and a (1-isopropylamino)ethyl group at the 3-position. Indole derivatives are widely studied for their biological activities, including interactions with serotonin receptors, enzyme inhibition, and antimicrobial properties . The fluorine atom at position 6 likely enhances metabolic stability and influences electronic properties, while the (1-isopropylamino)ethyl side chain may contribute to receptor-binding affinity due to its bulk and basicity.

Properties

Molecular Formula

C13H17FN2

Molecular Weight

220.29 g/mol

IUPAC Name

N-[2-(6-fluoro-1H-indol-3-yl)ethyl]propan-2-amine

InChI

InChI=1S/C13H17FN2/c1-9(2)15-6-5-10-8-16-13-7-11(14)3-4-12(10)13/h3-4,7-9,15-16H,5-6H2,1-2H3

InChI Key

ZWVOZLMDIANBML-UHFFFAOYSA-N

Canonical SMILES

CC(C)NCCC1=CNC2=C1C=CC(=C2)F

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following analysis compares 6-Fluoro-3-(1-isopropylamino)ethylindole with three structurally related indole derivatives and one benzoisoxazole analog (Table 1).

Table 1: Key Properties of Compared Compounds

Compound Name Core Structure Position 3 Substituent Position 6 Substituent Molecular Formula Key Applications/Notes
This compound Indole (1-Isopropylamino)ethyl Fluoro C₁₃H₁₆FN₂ Hypothesized receptor modulation*
6-Fluoroindole-3-acetic acid Indole Acetic acid Fluoro C₁₀H₈FNO₂ Plant growth regulation
Ethyl 6-amino-2-phenyl-1H-indole-3-carboxylate Indole Ethyl carboxylate + phenyl Amino C₁₇H₁₆N₂O₂ Synthetic intermediate
6-Fluoro-3-(1-nitrosopiperidin-4-yl)benzo[d]isoxazole Benzoisoxazole 1-Nitrosopiperidin-4-yl Fluoro C₁₂H₁₁FN₂O₂ Nitrosamine-related research

Comparison with 6-Fluoroindole-3-Acetic Acid

6-Fluoroindole-3-acetic acid shares the 6-fluoroindole core but substitutes position 3 with a carboxylic acid group. This structural difference drastically alters polarity and biological function.

Comparison with Ethyl 6-Amino-2-Phenyl-1H-Indole-3-Carboxylate

This compound features an amino group at position 6 and a phenyl group at position 2, along with an ethyl carboxylate at position 3. The target compound’s fluoro substituent and isopropylaminoethyl chain prioritize metabolic stability and receptor binding over solubility.

Comparison with 6-Fluoro-3-(1-nitrosopiperidin-4-yl)benzo[d]isoxazole

The target compound’s isopropylaminoethyl group avoids nitroso-related risks but retains tertiary amine functionality, which may influence pharmacokinetics.

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